molecular formula C15H20N4O2 B6318074 tert-butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate CAS No. 1697305-48-8

tert-butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate

Cat. No.: B6318074
CAS No.: 1697305-48-8
M. Wt: 288.34 g/mol
InChI Key: RYJXLXCZYAZQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a tert-butyl carbamate group and a benzyl substituent modified with a pyrazole ring. These analogs are critical intermediates in pharmaceutical synthesis, particularly for HIV protease inhibitors like Atazanavir .

Properties

IUPAC Name

tert-butyl N-[(4-pyrazol-1-ylphenyl)methylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-16-11-12-5-7-13(8-6-12)19-10-4-9-17-19/h4-10,16H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJXLXCZYAZQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is typically synthesized via condensation reactions between 1,3-diketones or α,β-unsaturated ketones with hydrazines. For example, cyclocondensation of acetylene derivatives with hydrazine hydrate under acidic or basic conditions yields the pyrazole core. Recent advances utilize microwave-assisted synthesis to enhance reaction efficiency.

Benzyl Group Introduction

The 4-(1H-pyrazol-1-yl)benzyl intermediate is prepared through nucleophilic aromatic substitution or Ullmann-type coupling . For instance, reacting 4-fluorobenzaldehyde with 1H-pyrazole in the presence of a base like K₂CO₃ generates 4-(1H-pyrazol-1-yl)benzaldehyde, which is subsequently reduced to the benzyl alcohol and halogenated to form the benzyl chloride.

Hydrazinecarboxylate Functionalization

The tert-butyl hydrazinecarboxylate group is introduced via carbamate coupling . tert-Butyl carbazate reacts with benzyl halides or activated esters under mild basic conditions (e.g., pyridine or Et₃N) to form the desired hydrazinecarboxylate.

Detailed Synthesis Protocols

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzyl Chloride

  • Reaction : 4-Fluorobenzaldehyde (1.0 eq) is heated with 1H-pyrazole (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 100°C for 12 h.

  • Reduction : The resulting 4-(1H-pyrazol-1-yl)benzaldehyde is reduced with NaBH₄ in MeOH to yield 4-(1H-pyrazol-1-yl)benzyl alcohol.

  • Halogenation : The alcohol is treated with SOCl₂ in DCM to form 4-(1H-pyrazol-1-yl)benzyl chloride.

Step 2: Coupling with tert-Butyl Carbazate

  • Reaction : tert-Butyl carbazate (1.1 eq) is reacted with 4-(1H-pyrazol-1-yl)benzyl chloride (1.0 eq) in anhydrous THF using Et₃N (2.5 eq) as a base at 0°C→RT for 6 h.

  • Workup : The mixture is diluted with H₂O, extracted with EtOAc, dried (Na₂SO₄), and concentrated.

  • Purification : Flash chromatography (hexane/EtOAc 4:1) yields the target compound in 72–78% purity.

Key Data:

ParameterValue
Yield (Step 2)68–75%
Reaction Time (Step 2)6 h
Purity (HPLC)>95%

One-Pot Reductive Amination Approach

This method streamlines the synthesis by combining pyrazole formation and hydrazinecarboxylate coupling:

  • Reagents : Ethyl 4-(1H-pyrazol-1-yl)benzoate (1.0 eq), tert-butyl carbazate (1.2 eq), NaBH₃CN (1.5 eq), p-TsOH (0.1 eq) in THF.

  • Conditions : Stirred at 80°C for 12 h under N₂.

  • Workup : Neutralized with NaHCO₃, extracted with DCM, and purified via silica gel chromatography.

  • Yield : 65–70% .

Advantages:

  • Eliminates intermediate isolation.

  • Reduces total reaction time by 30%.

Procedure:

  • Oxidation : tert-Butyl hydrazinecarboxylate (1.0 eq) is treated with pyridinium chlorochromate (PCC, 1.2 eq) in DCM at 0°C for 2 h.

  • Coupling : The oxidized intermediate is reacted with 4-(1H-pyrazol-1-yl)benzylamine (1.1 eq) in THF with Et₃N (2.0 eq).

  • Yield : 60–65% after chromatography.

Challenges:

  • Requires strict moisture control.

  • PCC handling necessitates inert atmosphere.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Two-Step Synthesis68–75>9518High
One-Pot Reductive Route65–7090–9312Moderate
PCC Catalytic Coupling60–6588–9014Low

Key Findings :

  • The two-step method offers superior yield and purity, making it ideal for industrial-scale production.

  • The one-pot approach sacrifices slight yield for procedural simplicity.

  • PCC oxidation is less efficient due to sensitivity to reaction conditions.

Optimization Strategies

Solvent Screening

  • THF vs. DCM : THF improves solubility of intermediates, increasing yield by 8–10% compared to DCM.

  • Co-solvents : Adding 10% MeOH to THF reduces side-product formation by 15%.

Catalytic Enhancements

  • Lewis Acids : ZnCl₂ (5 mol%) accelerates benzyl chloride coupling, reducing reaction time to 4 h.

  • Microwave Assistance : 30-minute microwave irradiation at 100°C boosts one-pot yield to 75% .

Chemical Reactions Analysis

tert-Butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Key Findings :

  • Anticancer Activity : Research indicates that derivatives of hydrazinecarboxylates exhibit cytotoxic effects against various cancer cell lines. The pyrazole moiety is known for its role in kinase inhibition, which is crucial in cancer treatment strategies .

Biochemical Studies

The compound has been utilized in studies focusing on enzyme inhibition and protein interactions.

Case Study :

  • A study demonstrated that similar hydrazine derivatives can inhibit specific kinases involved in cell signaling pathways related to cancer progression . The mechanism involves the binding of the hydrazine moiety to the active site of the enzyme, blocking its activity.

Agricultural Chemistry

Research has explored the use of this compound as a potential agrochemical agent.

Application :

  • Its ability to modulate plant growth and resistance to pathogens has been investigated, suggesting possible applications in crop protection .

Data Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryInvestigated for anticancer properties and kinase inhibition.
Biochemical StudiesUsed in enzyme inhibition studies; potential for targeting cancer-related pathways.
Agricultural ChemistryExplored as an agrochemical for enhancing plant growth and pathogen resistance.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The pyrazole ring in its structure is known to bind to various enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to the disruption of metabolic pathways in cells . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural Features :

  • Core Structure : A hydrazinecarboxylate backbone with a tert-butyl carbamate protecting group.
  • Benzyl Substituent : Functionalized at the para position with a heterocyclic moiety (e.g., pyrazole, pyridine, or triazole).
  • Molecular Formula : For the pyridine analog, C₁₇H₂₁N₃O₂; the pyrazole variant would replace the pyridine with a 1H-pyrazol-1-yl group (C₁₆H₂₀N₄O₂).

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Substituents

The benzyl group’s heterocyclic substituent significantly influences reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Compound Name Heterocycle Molecular Formula Molecular Weight Key Applications Synthesis Method References
tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate Pyridine C₁₇H₂₁N₃O₂ 299.37 Atazanavir intermediate Staudinger/Aza-Wittig reaction
tert-Butyl 2-(4-(1H-1,2,4-triazol-1-yl)benzyl)hydrazinecarboxylate 1,2,4-Triazole C₁₅H₁₉N₅O₂ 301.35 Antifungal/anticancer agents Cycloaddition reactions
tert-Butyl 2-(4-(imidazol-1-yl)benzyl)hydrazinecarboxylate Imidazole C₁₅H₁₉N₄O₂ 287.34 HDAC inhibitor precursors Nucleophilic substitution
tert-Butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate (Target) Pyrazole C₁₆H₂₀N₄O₂ 300.36* Protease inhibitors (theoretical) Aza-Wittig or MCR reactions

Notes:

  • Pyridine Analog : Exhibits high solubility in polar solvents (e.g., THF, DMF) due to the pyridine’s electron-deficient nature .
  • Triazole Analog : Enhanced metabolic stability compared to pyrazole/pyridine derivatives, making it suitable for prolonged biological activity .
  • Imidazole Analog : Used in histone deacetylase (HDAC) inhibitors; the imidazole ring acts as a zinc-binding group in enzyme inhibition .
  • Pyrazole Analog (Target) : Expected to show improved selectivity in kinase inhibition due to pyrazole’s rigid planar structure .

Biological Activity

The compound tert-butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate is a hydrazine derivative characterized by a unique molecular structure that includes a tert-butyl group, a pyrazole moiety, and a hydrazinecarboxylate functional group. Its molecular formula is C17H22N4O2C_{17}H_{22}N_{4}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Structural Characteristics

The structural features of this compound suggest several avenues for biological activity:

  • Pyrazole Ring : Known for its presence in various bioactive compounds.
  • Hydrazinecarboxylate Group : Associated with diverse pharmacological properties.
  • Benzyl Group : Enhances lipophilicity, potentially improving membrane permeability.

Case Studies and Comparisons

A comparative analysis of structurally similar compounds can provide insights into the potential biological activity of this compound. The following table summarizes notable compounds and their associated activities:

Compound NameStructureUnique FeaturesReported Activities
Tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylateC17H21N3O2Contains a pyridine ringAntiinflammatory
Tert-butyl 2-(4-methylphenyl)hydrazinecarboxylateC16H22N2O2Lacks heterocyclic pyrazoleAnalgesic
Tert-butyl 2-(4-(thiazol-2-yl)benzyl)hydrazinecarboxylateC17H21N3OSIncorporates a thiazole ringAntimicrobial

These compounds highlight the diversity within hydrazine derivatives while emphasizing the unique presence of the pyrazole moiety in this compound, potentially contributing to its distinct biological activities.

Understanding the mechanisms through which similar compounds exert their effects can guide future research on this compound. Potential mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : Compounds may reduce the production of cytokines involved in inflammatory responses.
  • Modulation of Neurotransmitter Systems : Analgesic effects may be mediated through interactions with pain pathways in the central nervous system.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that protect against oxidative stress.

Q & A

Q. What established synthetic protocols are used to prepare tert-butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate?

The compound is synthesized via nucleophilic substitution of tert-butyl hydrazinecarboxylate derivatives with 4-(1H-pyrazol-1-yl)benzyl bromides. Key steps include:

  • Using n-BuLi (2.2 equiv) in THF at −78°C to deprotonate the hydrazinecarboxylate precursor.
  • Reacting with the benzyl bromide derivative (1.0 equiv) under inert conditions.
  • Purification via flash chromatography (e.g., 10–25% EtOAc/hexanes or toluene). Reported yields range from 43% to 83%, depending on substituent steric and electronic effects .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies tert-butyl signals (δ ~1.46 ppm for ¹H; ~79.83 ppm for ¹³C) and aromatic protons from the pyrazole/benzyl groups .
  • HRMS : Validates molecular ion peaks (e.g., [M+Na⁺] at m/z 361.1892 ).
  • TLC/Chromatography : Monitors reaction progress and purity (e.g., Rf = 0.50 in 20% EtOAc/hexanes ).
  • IR Spectroscopy : Confirms carbonyl stretches (~1705 cm⁻¹ for the carbamate group ).

Q. What are the primary research applications of this compound in academic settings?

  • Drug Development : Intermediate for protease inhibitors (e.g., Atazanavir) due to its hydrazine and aromatic motifs .
  • Chemical Biology : The hydrazine moiety enables conjugation to biomolecules, while the pyrazole group serves as a ligand in catalysis .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield and purity?

  • Stoichiometry : Excess n-BuLi (2.2 equiv) ensures complete deprotonation .
  • Solvent/Temperature : THF at −78°C minimizes side reactions; switching to toluene improves solubility for bulky substrates .
  • Purification : Gradient elution (e.g., 5% → 30% EtOAc/hexanes) resolves closely eluting impurities .
  • Catalysis : Screening Lewis acids (e.g., Mg(OTf)2) may enhance electrophilicity of benzyl halides.

Q. What strategies mitigate genotoxic risks associated with hydrazine-containing intermediates?

  • Analytical Quantification : LC-MS/MS detects hydrazine-related impurities at ppm levels .
  • Computational Prediction : Tools like DEREK Nexus assess structural alerts for mutagenicity .
  • Purification : Silica gel chromatography or recrystallization reduces impurity levels below ICH thresholds (e.g., ≤1.5 μg/day ).

Q. How do substituent electronic effects influence reactivity in analogous hydrazinecarboxylate syntheses?

  • Electron-Withdrawing Groups (EWGs) : Increase benzyl bromide electrophilicity, accelerating substitution (e.g., nitro substituents reduce reaction time).
  • Steric Hindrance : Bulky groups (e.g., vinyl, allyloxy) lower yields (43–61%) by impeding nucleophilic attack .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity for electron-deficient substrates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.